molecular formula C6H6F7I B3041118 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane CAS No. 261503-73-5

4,4,5,5,6,6,6-Heptafluoro-2-iodohexane

Cat. No. B3041118
M. Wt: 338 g/mol
InChI Key: OHSGRNICLMHCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,4,5,5,6,6,6-Heptafluoro-2-iodo-1-hexanol” is a chemical compound with the molecular formula C6H6F7IO . It has an average mass of 354.004 Da and a monoisotopic mass of 353.935150 Da . This compound is also known by other names such as “1-Hexanol, 4,4,5,5,6,6,6-heptafluoro-2-iodo-” and "4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol" .


Molecular Structure Analysis

The molecular structure of “4,4,5,5,6,6,6-Heptafluoro-2-iodo-1-hexanol” consists of carbon ©, hydrogen (H), fluorine (F), iodine (I), and oxygen (O) atoms . The structure is complex due to the presence of multiple fluorine atoms and an iodine atom .


Physical And Chemical Properties Analysis

This compound has a density of 1.9±0.1 g/cm3, a boiling point of 165.2±40.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 46.8±6.0 kJ/mol and a flash point of 53.7±27.3 °C . The compound has a molar refractivity of 45.4±0.3 cm3 and a molar volume of 182.6±3.0 cm3 .

Scientific Research Applications

1. Luminescent Properties of Neutral Tris-Complexes

  • Application Summary: This compound is used in the synthesis of neutral tris-complexes of Eu3+ and Sm3+ . These complexes have interesting luminescent properties, which makes them useful in various applications, including the development of new materials for optoelectronics and photonics .
  • Methods of Application: The reaction of 4,4,5,5,6,6,6-heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)hexane-1,3-dione (HPyrC3F7) with freshly precipitated hydrated europium (ɪɪɪ) and samarium (ɪɪɪ) hydroxides in EtOH afforded crystalline complexes of the composition [Ln(PyrC3F7)3(EtOH)2] .
  • Results or Outcomes: The structure and composition of the complexes were characterized by physicochemical methods, including single-crystal X-ray diffraction . The luminescent properties of these compounds in the crystalline state and in solutions were studied in detail .

2. Synthesis of Complex GdL3[O(H)Et]2

  • Application Summary: This compound is used in the synthesis of complex GdL3[O(H)Et]2 . This complex has potential applications in various fields due to its unique properties .
  • Methods of Application: The reaction of Gd(NO3)3·6H2O with 4,4,5,5,6,6,6-heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)-1,3-hexanedione in aqueous ethanol solution in the presence of NaOH at ambient temperature gives rise to complex GdL3[O(H)Et]2 .
  • Results or Outcomes: The prepared complex was characterized by X-ray crystallography . Its luminescent properties were also studied .

properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-5-iodohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F7I/c1-3(14)2-4(7,8)5(9,10)6(11,12)13/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSGRNICLMHCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(F)(F)F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F7I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5,6,6,6-Heptafluoro-2-iodohexane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5,6,6,6-Heptafluoro-2-iodohexane
Reactant of Route 2
4,4,5,5,6,6,6-Heptafluoro-2-iodohexane
Reactant of Route 3
Reactant of Route 3
4,4,5,5,6,6,6-Heptafluoro-2-iodohexane
Reactant of Route 4
4,4,5,5,6,6,6-Heptafluoro-2-iodohexane
Reactant of Route 5
4,4,5,5,6,6,6-Heptafluoro-2-iodohexane
Reactant of Route 6
4,4,5,5,6,6,6-Heptafluoro-2-iodohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.